molecular formula C21H33N3O3S B499917 1'-(4-TERT-BUTYLBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-(4-TERT-BUTYLBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B499917
M. Wt: 407.6g/mol
InChI Key: LOSFPSBLBSHVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(4-TERT-BUTYLBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butylbenzenesulfonyl group attached to a bipiperidine structure, which is further linked to a carboxamide group. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-TERT-BUTYLBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 4-tert-butylbenzenesulfonyl chloride, which is then reacted with piperidine derivatives to form the bipiperidine structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1’-(4-TERT-BUTYLBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1’-(4-TERT-BUTYLBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(4-TERT-BUTYLBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

  • 4-tert-Butylbenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride

Comparison: Compared to these similar compounds, 1’-(4-TERT-BUTYLBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its bipiperidine structure and carboxamide group. These features confer distinct chemical properties and biological activities, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C21H33N3O3S

Molecular Weight

407.6g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C21H33N3O3S/c1-20(2,3)17-7-9-18(10-8-17)28(26,27)24-15-11-21(12-16-24,19(22)25)23-13-5-4-6-14-23/h7-10H,4-6,11-16H2,1-3H3,(H2,22,25)

InChI Key

LOSFPSBLBSHVQY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Origin of Product

United States

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